Structural Differentiation: Phenylsulfanyl-Oxane Moiety vs. Quinazoline-Linked Dimethylisoxazole (IPPQ)
The target compound contains a 4-(phenylsulfanyl)tetrahydro-2H-pyran (oxane) group, a structural motif absent from IPPQ (2-(3,5-dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide), the most extensively characterized dimethylisoxazole acetamide in the pain literature. IPPQ features a 2,4-diaminoquinazoline group, providing three hydrogen-bond donors/acceptors within a planar aromatic system, which is critical for CaVβ2a binding [1]. In contrast, the target compound's oxane ring introduces a saturated, non-planar, oxygen-containing heterocycle, while the phenylsulfanyl group provides a thioether linkage that alters both conformational flexibility and electronic distribution relative to the quinazoline system [2]. The molecular weight increases from 415.49 Da (IPPQ) to 360.47 Da (target), indicating a smaller, potentially more ligand-efficient scaffold .
| Evidence Dimension | Core scaffold–pharmacophore composition |
|---|---|
| Target Compound Data | 3,5-Dimethylisoxazole-acetamide linked to 4-(phenylsulfanyl)oxane (MW 360.47, C19H24N2O3S) |
| Comparator Or Baseline | IPPQ: 3,5-Dimethylisoxazole-acetamide linked to 4-((3-phenylpropyl)amino)quinazoline (MW 415.49, C25H29N5O2) |
| Quantified Difference | ΔMW ≈ –55 Da; saturated oxane replaces planar quinazoline; thioether replaces secondary amine linkage |
| Conditions | Structural comparison based on molecular formula, published structures, and synthetic descriptions |
Why This Matters
The saturated oxane scaffold and thioether linkage represent a distinct chemical space exploration vector; for procurement decisions, this confirms the compound cannot be functionally approximated by commercially available IPPQ or quinazoline analogs in high-throughput screening or fragment-based discovery campaigns.
- [1] Khanna R, et al. Targeting the CaVα–CaVβ interaction yields an antagonist of the N-type CaV2.2 channel with broad antinociceptive efficacy. Pain. 2019;160(7):1644-1661. View Source
- [2] Ran D, Gomez K, Moutal A, Patek M, Perez-Miller S, Khanna R. Comparison of quinazoline and benzoylpyrazoline chemotypes targeting the CaVα-β interaction as antagonists of the N-type CaV2.2 channel. Channels. 2021;15(1):128-135. View Source
